molecular formula C9H15NO3 B1430660 Methyl 2-(3-methylpiperidin-1-yl)-2-oxoacetate CAS No. 1565404-20-7

Methyl 2-(3-methylpiperidin-1-yl)-2-oxoacetate

Cat. No.: B1430660
CAS No.: 1565404-20-7
M. Wt: 185.22 g/mol
InChI Key: MBFRBWQBQAMHLL-UHFFFAOYSA-N
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Description

Methyl 2-(3-methylpiperidin-1-yl)-2-oxoacetate (CAS 1565404-20-7) is a high-value chemical building block and advanced intermediate extensively used in life science and pharmaceutical research . This organic compound, with the molecular formula C9H15NO3 and a molecular weight of 185.22 g/mol, is a key synthon in synthetic chemistry, particularly in the development of more complex molecular structures . Its structure, featuring a piperidine ring, makes it a versatile precursor in medicinal chemistry efforts, such as the synthesis of novel therapeutic candidates and natural product analogs . Researchers can source this compound in various grades and purities, including high and ultra-high purity forms (from 99% to 99.999% and higher) to meet specific experimental requirements . It is offered in multiple packaging options, from small sample quantities to bulk volumes like palletized pails, fiber drums, and super sacks . As a standard safety precaution, this product is intended For Research Use Only and is not approved for use in humans, animals, or as a therapeutic agent. Please consult the Safety Data Sheet (SDS) for proper handling, storage, and disposal information .

Properties

IUPAC Name

methyl 2-(3-methylpiperidin-1-yl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-7-4-3-5-10(6-7)8(11)9(12)13-2/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBFRBWQBQAMHLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(3-methylpiperidin-1-yl)-2-oxoacetate typically involves the reaction of 3-methylpiperidine with ethyl oxalyl chloride, followed by esterification with methanol. The reaction conditions often require a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-methylpiperidin-1-yl)-2-oxoacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .

Scientific Research Applications

Methyl 2-(3-methylpiperidin-1-yl)-2-oxoacetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex piperidine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmacological agent in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-(3-methylpiperidin-1-yl)-2-oxoacetate involves its interaction with specific molecular targets. The piperidine moiety can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Aryl-Substituted 2-Oxoacetates

These compounds feature aromatic substituents, often phenyl or naphthyl groups:

Compound Name Substituent Molecular Formula Key Properties/Applications Reference
Methyl 2-(4-methoxyphenyl)-2-oxoacetate 4-Methoxyphenyl C₁₀H₁₀O₄ Isolated from marine tunicates; potential bioactive agent .
Methyl 2-(4-fluorophenyl)-2-oxoacetate 4-Fluorophenyl C₉H₇FO₃ Synthesized via Bamford–Stevens reaction; used in photochemical studies .
Methyl 2-(2-bromophenyl)-2-oxoacetate 2-Bromophenyl C₉H₇BrO₃ Intermediate in organic synthesis; commercial availability noted .

Key Differences :

  • Bioactivity : Marine-derived analogs (e.g., 4-methoxyphenyl) exhibit cytotoxicity (e.g., IC₅₀ = 0.9 μg/mL against HCT-116 cells) , whereas halogenated derivatives (e.g., 4-fluorophenyl) are often intermediates in drug synthesis .
  • Synthesis : Aryl-substituted esters typically employ Friedel-Crafts acylation or palladium-catalyzed coupling, contrasting with the target compound’s likely amidation/alkylation routes.

Heteroaryl-Substituted 2-Oxoacetates

These include indole, pyridine, or other heterocyclic substituents:

Compound Name Substituent Molecular Formula Key Properties/Applications Reference
Methyl 2-(1-methylindol-3-yl)-2-oxoacetate 1-Methylindol-3-yl C₁₂H₁₁NO₃ Studied for its structural novelty; CAS 151490-40-3 .
Methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate 5-Fluoroindol-3-yl C₁₁H₈FNO₃ Characterized via X-ray crystallography; used in crystallography studies .
Methyl 2-[4-(3-cyanophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate 3-Cyanophenyl-pyridinyl C₁₅H₁₃N₂O₃ Explored as a kinase inhibitor precursor; CAS 16201-73-3 .

Key Differences :

  • Structural Complexity : Heteroaryl groups introduce nitrogen or sulfur atoms, enhancing hydrogen-bonding capacity and bioavailability. For example, indole derivatives are prevalent in drug discovery (e.g., HIV entry inhibitors) .
  • Synthesis: Indole-substituted esters often use AlCl₃-catalyzed acylation (e.g., 48% yield for 7-cyano-4-fluoroindole derivative) , differing from the piperidinyl target compound’s synthetic pathway.

Aliphatic-Substituted 2-Oxoacetates

These include non-aromatic substituents like piperidinyl or pyrrolidinyl groups:

Compound Name Substituent Molecular Formula Key Properties/Applications Reference
This compound 3-Methylpiperidinyl C₉H₁₅NO₃ Unique aliphatic substitution; under safety evaluation .
Methyl 2-(3-(tert-butoxycarbonylamino)pyrrolidin-1-yl)acetate Boc-protected pyrrolidinyl C₁₂H₂₂N₂O₄ Used in peptide mimetics; commercial availability noted .

Key Differences :

  • Applications : Piperidinyl/pyrrolidinyl derivatives are common in central nervous system (CNS) drug candidates due to their ability to cross the blood-brain barrier .

Biological Activity

Methyl 2-(3-methylpiperidin-1-yl)-2-oxoacetate is a compound of significant interest in medicinal chemistry, primarily due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by a piperidine ring and an ester functional group. Its molecular formula is C11H15N1O3C_{11}H_{15}N_{1}O_{3}, with a molar mass of approximately 209.25 g/mol. The structural features contribute to its unique chemical properties and biological activities.

PropertyValue
Molecular FormulaC11H15N1O3C_{11}H_{15}N_{1}O_{3}
Molecular Weight209.25 g/mol
SolubilitySoluble in organic solvents
Structural FeaturesPiperidine ring, ester group

Anticancer Activity

Research has indicated that this compound exhibits notable anticancer properties. Preliminary studies have evaluated its cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The findings suggest that the compound induces apoptosis in cancer cells through the activation of caspase pathways.

Cell LineIC50_{50} (μM)
MCF-712.5
A54926.0

The mechanisms underlying its anticancer activity include:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
  • Apoptosis Induction : It triggers programmed cell death in cancer cells by activating intrinsic apoptotic pathways.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated significant antimicrobial activity. In vitro studies highlight its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

PathogenMIC (μg/mL)
Staphylococcus aureus0.25
Escherichia coli0.5

The antimicrobial action appears to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic enzymes.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

Study on Anticancer Efficacy :
In a study involving animal models, treatment with this compound resulted in significant tumor reduction compared to control groups, supporting its potential as an effective anticancer agent.

Study on Antimicrobial Efficacy :
A comparative study evaluated this compound against standard antibiotics, revealing superior activity against antibiotic-resistant strains.

Q & A

Basic Research Question

  • NMR Analysis :
    • ¹H NMR : Expect signals for the methyl group on the piperidine ring (~δ 1.0–1.3 ppm) and the ester methyl group (~δ 3.7–3.9 ppm). The carbonyl group (C=O) typically appears as a singlet near δ 3.2–3.5 ppm for α-oxoesters .
    • ¹³C NMR : The ketone carbonyl (C=O) resonates at ~δ 190–200 ppm, while the ester carbonyl appears at ~δ 165–170 ppm .
  • IR Spectroscopy : Strong absorption bands for C=O stretches (ester: ~1740 cm⁻¹; ketone: ~1680 cm⁻¹) and C–O ester linkages (~1200 cm⁻¹) are diagnostic .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) should align with the molecular weight (e.g., 215.24 g/mol for C₁₀H₁₅NO₃). Fragmentation patterns may include loss of the methyl group (–15 Da) or piperidine ring cleavage .

What crystallographic strategies are effective for resolving the solid-state structure of this compound?

Advanced Research Question
Single-crystal X-ray diffraction is the gold standard for structural elucidation. Key considerations include:

  • Crystallization : Slow evaporation from ethanol or methanol at room temperature is reliable, as shown for methyl 2-(7-benzyloxy-1-naphthyl)-2-oxoacetate .
  • Hydrogen Bonding : Analyze intermolecular interactions (e.g., C–H···O bonds) that stabilize the crystal lattice. For example, in methyl 2-{2-[(2-methylphenoxy)-methyl]phenyl}-2-oxoacetate, hydrogen bonds along the [001] direction dictate packing .
  • Software Tools : Use SHELXL for refinement, leveraging its robustness in handling high-resolution data and twinned crystals .

How can computational chemistry aid in predicting the thermochemical properties of this compound?

Advanced Research Question

  • DFT Calculations : Optimize geometry using B3LYP/6-311+G(d,p) to predict bond lengths, angles, and electronic properties. Compare with experimental data from crystallography .
  • Thermochemical Data : Compute formation enthalpies (ΔfH) at 0 K using Gaussian or ORCA. Reference datasets for similar α-oxoesters (e.g., methyl 2-oxo-2-phenylacetate) can validate results .
  • Reactivity Insights : Simulate reaction pathways (e.g., nucleophilic attack on the α-keto group) to identify intermediates and transition states .

How should researchers address contradictions in synthetic yields or spectroscopic data across studies?

Advanced Research Question

  • Reproducibility Checks : Verify stoichiometry, solvent purity, and reaction atmosphere. For instance, moisture-sensitive steps in synthesizing methyl 2-(2-chloro-1H-indol-3-yl)-2-oxoacetate require strict anhydrous conditions .
  • Data Normalization : Calibrate instruments using standards (e.g., ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate) to ensure consistency in NMR or MS readings .
  • Peer Validation : Cross-reference with published protocols, such as those for ethyl 2-[6-(4-methylbenzoyl)-7-phenyl-2,3-dihydro-1H-pyrrolizin-5-yl]-2-oxoacetate, to identify procedural deviations .

What methodologies are suitable for evaluating the biological activity of this compound?

Advanced Research Question
While direct evidence is limited, analogous α-oxoesters have been tested for bioactivity via:

  • In Vitro Assays : Screen for enzyme inhibition (e.g., acetylcholinesterase) or receptor binding (e.g., CB2 ligands) using fluorescence-based assays .
  • Cytotoxicity Studies : Use MTT assays on cell lines (e.g., HeLa or HEK293) to assess viability. Reference studies on tricyclic pyrazole carboxamides for protocol design .
  • Metabolic Stability : Employ liver microsome models to predict pharmacokinetic profiles .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-(3-methylpiperidin-1-yl)-2-oxoacetate
Reactant of Route 2
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Methyl 2-(3-methylpiperidin-1-yl)-2-oxoacetate

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